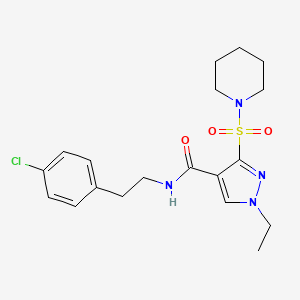![molecular formula C15H22N2O4S2 B2706369 N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2319894-57-8](/img/structure/B2706369.png)
N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C15H22N2O4S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Ligand Derivatives
Research on ligand synthesis often explores the preparation of compounds with specific functional groups capable of binding to metals, indicating potential applications in the development of new materials or catalysis. For instance, studies have detailed the synthesis and characterization of ligands derived from ethanebis(thioamide) and their metal complexes, revealing insights into their structure and potential applications in materials science and catalysis (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).
Molecular Complexes and Coordination Chemistry
The formation of vic-dioxime complexes from related compounds showcases the utility in coordination chemistry, potentially leading to applications in magnetic materials or molecular electronics (Canpolat & Kaya, 2005). Similarly, the synthesis of complexes with specific coordination geometries may provide pathways to creating novel compounds with unique electronic or magnetic properties.
Biochemical and Pharmacological Research
Compounds with similar structures may be evaluated for their biological activities, including antioxidant, anticancer, or antimicrobial effects. For example, studies on sulfur-containing heterocyclic analogs have shown potential in inducing apoptotic cell death in cancer cells, suggesting a direction for the development of new therapeutic agents (Haridevamuthu et al., 2023).
Analytical and Environmental Applications
The detection and quantification of specific compounds in biological or environmental samples is another area of research. Studies on the determination of specific analogs in serum and urine by high-performance liquid chromatography with tandem mass spectrometry highlight the role of similar compounds in analytical chemistry and toxicology (Poklis et al., 2014).
Material Science and Nanotechnology
Compounds with thiophene and related functional groups have applications in material science, particularly in the synthesis of liquid crystals and conductive polymers. Research into new thiophene-based liquid crystals and their mesomorphic behavior underscores the potential in developing advanced materials for electronic displays and photovoltaic devices (Nafee, Ahmed, & Hagar, 2020).
properties
IUPAC Name |
N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c18-5-6-21-15(3-8-22-9-4-15)11-17-14(20)13(19)16-10-12-2-1-7-23-12/h1-2,7,18H,3-6,8-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWFVLFXGGBMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

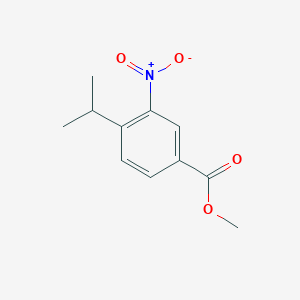
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone](/img/structure/B2706288.png)

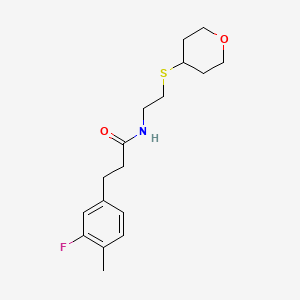
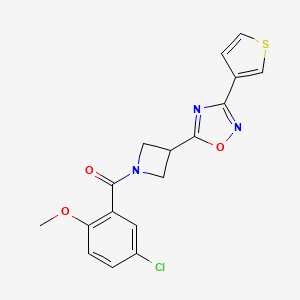
![4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2706295.png)
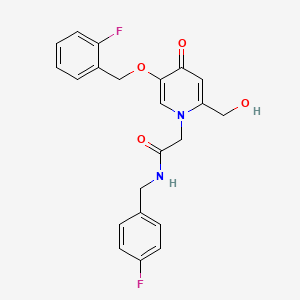
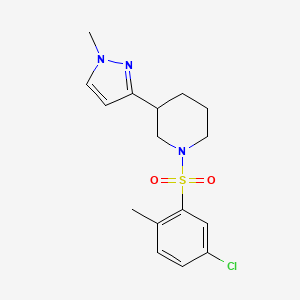
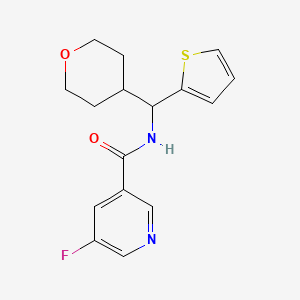
![ethyl 5-benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B2706302.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)
![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)
![5-({3-[(Pyridin-4-yl)methoxy]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2706306.png)
